tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate
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Overview
Description
tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The compound is often used in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the tert-butyl carbamate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products:
Oxidation: Oxidized spirocyclic derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-{1-azaspiro[4.4]nonan-3-yl}carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures.
Biology: In biological research, the compound is used to study the effects of spirocyclic structures on biological activity. It serves as a model compound for investigating the interactions
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[4.4]nonan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-8-13(14-9-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMHWYMCDKOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCCC2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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